2-Chloro-4-nitrobenzanilide
Description
The exact mass of the compound 2-Chloro-4-nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-nitrobenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitrobenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFKBQGYOFOVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221733 | |
| Record name | 2-Chloro-4-nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-31-0 | |
| Record name | 2-Chloro-4-nitro-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71501-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-nitrobenzanilide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4-NITROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5NX52RUW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-4-nitrobenzanilide chemical structure and molecular weight
An In-Depth Technical Guide to 2-Chloro-4-nitrobenzanilide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-nitrobenzanilide, a compound of interest in synthetic chemistry and potentially in the broader landscape of drug discovery and materials science. We will delve into its fundamental chemical properties, synthesis, potential applications, and essential safety protocols, offering insights grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
2-Chloro-4-nitrobenzanilide is an organic compound characterized by a benzanilide core structure. This core consists of a benzamide group where the nitrogen atom is substituted with a phenyl group. Specifically, the benzoyl portion of the molecule is substituted with a chlorine atom at position 2 and a nitro group at position 4.
The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic properties and reactivity of the molecule. The amide linkage provides structural rigidity and potential for hydrogen bonding, which are key considerations in medicinal chemistry and materials science.
Chemical Structure:
Caption: Workflow for the synthesis of 2-Chloro-4-nitrobenzanilide.
Applications in Research and Drug Development
While 2-Chloro-4-nitrobenzanilide itself is not a widely commercialized drug, its structural motifs and precursors are of significant interest in medicinal chemistry and materials science.
-
Intermediate in Chemical Synthesis: Its primary role is as an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized, making it a versatile building block. The chloro- and nitro-substituted phenyl ring is a common feature in various bioactive compounds.
-
Precursor to Bioactive Molecules: The precursor, 2-chloro-4-nitrobenzoic acid, has been investigated as a component of co-crystals for active pharmaceutical ingredients (APIs) and is considered a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent. [1][2]This suggests that derivatives, such as 2-Chloro-4-nitrobenzanilide, could be synthesized and screened for similar biological activities.
-
Analytical Applications: This compound can be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related impurities in chemical manufacturing processes. [3]
Safety, Handling, and Storage
Given the chemical nature of 2-Chloro-4-nitrobenzanilide and its precursors, appropriate safety measures are crucial. The safety data for related compounds like 2-chloro-4-nitroaniline and 2-chloro-4-nitrobenzoic acid provide a strong basis for handling protocols. [4][5][6] Hazard Identification:
-
May be harmful if swallowed. [7][8]* Causes skin irritation. [5][6]* Causes serious eye irritation. [5]* May cause respiratory irritation. [6]* Toxic to aquatic life with long-lasting effects. [7] Recommended Safety Protocols:
| Precautionary Measure | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (nitrile rubber), clothing, and eye/face protection (safety goggles with side-shields). [4][6] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [4][5][6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [4][5][6] |
| First Aid | In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek medical attention. [4][5] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [5][8] |
Conclusion
2-Chloro-4-nitrobenzanilide is a well-defined chemical entity with established properties and synthetic routes. While its direct applications are primarily as a synthetic intermediate, the biological activities of its precursors suggest that it and its derivatives may hold potential for further investigation in drug discovery programs. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or scientist working with this compound.
References
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Chloro-4-nitrobenzanilide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Chloro-4-nitro benzamide, 10 g. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-4'-nitrobenzanilide. Retrieved from [Link]
-
CPAchem. (2022, October 19). Safety data sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
Chegg.com. (2021, February 14). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2). Retrieved from [Link]
-
PubMed. (2010, September 15). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]
-
Journal of South China Normal University (Natural Science Edition). (2009). synthesis of 2-chloro-4-nitrophenol by new way. Retrieved from [Link]
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
National Institutes of Health. (2008, October 15). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]
Sources
- 1. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-nitrobenzanilide | SIELC Technologies [sielc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Schotten-Baumann reaction conditions for 2-Chloro-4-nitrobenzanilide
Application Note: Schotten-Baumann Synthesis of 2-Chloro-4-nitrobenzanilide
Part 1: Executive Summary & Chemical Context
Scope: This technical guide details the synthesis of 2-Chloro-4-nitrobenzanilide via the Schotten-Baumann reaction conditions. This protocol is optimized for high-throughput synthesis and library generation, emphasizing the coupling of 2-chloro-4-nitrobenzoyl chloride with aniline .
The Target Molecule: 2-Chloro-4-nitrobenzanilide is a critical intermediate in the synthesis of anthelmintics (e.g., Niclosamide analogs) and azo dyes. Its synthesis represents a classic application of nucleophilic acyl substitution in a biphasic system.[1]
-
Electrophile: 2-Chloro-4-nitrobenzoyl chloride (Highly reactive, prone to hydrolysis).
-
Nucleophile: Aniline (Moderately basic, good nucleophile).
-
Challenge: Balancing the rate of amide formation against the competitive hydrolysis of the acid chloride in an aqueous environment.
Part 2: Mechanistic Principles & Causality
The Schotten-Baumann reaction utilizes a two-phase solvent system (typically Water/Dichloromethane or Water/Ether) containing an inorganic base.
1. The Biphasic Advantage: Unlike anhydrous acylations using pyridine, the Schotten-Baumann method allows the use of inexpensive inorganic bases (NaOH/KOH).
-
The Aqueous Phase: Contains the base (NaOH).[1][2][3] Its primary role is to neutralize the HCl byproduct immediately upon formation. This prevents the protonation of the aniline starting material (
), ensuring the nucleophile remains active. -
The Organic Phase: Solubilizes the acid chloride and the aniline, protecting the reactive acyl chloride from rapid hydrolysis by the aqueous base.
2. Reaction Kinetics & Selectivity: The reaction relies on the interfacial transfer of species.
-
Causality: The reaction rate of the amine with the acid chloride is orders of magnitude faster than the hydrolysis of the acid chloride by water at low temperatures (
). -
Critical Control Point: Temperature control is vital. Elevated temperatures increase the hydrolysis rate, lowering yield and contaminating the product with 2-chloro-4-nitrobenzoic acid.
Part 3: Experimental Protocols
Protocol A: Standard Biphasic Schotten-Baumann (Recommended)
Best for: Standard laboratory synthesis, high purity requirements, and ease of workup.
Reagents & Materials:
| Reagent | Equiv. | Role | Notes |
|---|---|---|---|
| Aniline | 1.0 | Nucleophile | Distill if dark/oxidized. |
| 2-Chloro-4-nitrobenzoyl chloride | 1.1 | Electrophile | Freshly prepared or high purity. |
| NaOH (10% aq) | 2.5 | Base | Scavenges HCl. |
| Dichloromethane (DCM) | Solvent | Organic Phase | Dissolves reactants/product.[4] |
Step-by-Step Methodology:
-
Preparation of Organic Phase:
-
In a 250 mL round-bottom flask, dissolve Aniline (10 mmol, 0.93 g) in DCM (20 mL) .
-
Why: Aniline is soluble in DCM; this ensures the nucleophile is ready in the organic layer.
-
-
Establishment of Biphasic System:
-
Add 10% NaOH solution (15 mL) to the flask.
-
Cool the biphasic mixture to 0–5°C using an ice-water bath. Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Acylation (The Critical Step):
-
Dissolve 2-Chloro-4-nitrobenzoyl chloride (11 mmol, 2.42 g) in DCM (10 mL) .
-
Add this solution dropwise to the stirred aniline/NaOH mixture over 15–20 minutes.
-
Control: Maintain internal temperature <10°C. Rapid addition causes localized heating and hydrolysis.
-
-
Reaction Completion:
-
Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 1–2 hours.
-
Validation: Monitor by TLC (Silica; Hexane/EtOAc 3:1). The aniline spot should disappear.
-
-
Workup & Isolation:
-
Separate the layers using a separatory funnel.
-
Organic Layer: Wash with 1M HCl (2 x 10 mL) (removes unreacted aniline), then Sat. NaHCO3 (2 x 10 mL) (removes hydrolyzed benzoic acid), and finally Brine .
-
Dry over anhydrous
, filter, and evaporate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Expected Appearance: Pale yellow needles.
-
Protocol B: Modified Homogeneous Conditions (Pyridine Method)
Best for: Deactivated anilines or if the acid chloride is extremely water-sensitive.
-
Dissolve Aniline (10 mmol) in dry Pyridine (10 mL) .
-
Cool to 0°C.
-
Add 2-Chloro-4-nitrobenzoyl chloride (11 mmol) portion-wise as a solid.
-
Stir 30 min at 0°C, then 1h at RT.
-
Quench: Pour reaction mixture into Ice-Cold Water (100 mL) containing Conc. HCl (15 mL) .
-
Why: HCl converts pyridine to water-soluble pyridinium chloride.
-
-
Filter the precipitated amide product.
Part 4: Process Visualization (Graphviz)
The following diagram illustrates the logical flow and chemical species separation during the Standard Biphasic Protocol (Protocol A).
Caption: Workflow for the biphasic synthesis of 2-Chloro-4-nitrobenzanilide, highlighting impurity removal steps.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure temperature <5°C during addition. Increase stirring speed to improve phase mixing. |
| Oily Product | Impure starting materials or solvent trapped | Recrystallize from Ethanol.[5] Ensure thorough drying under high vacuum. |
| Red/Brown Color | Oxidation of Aniline | Distill aniline before use. Perform reaction under Nitrogen atmosphere (optional but recommended). |
| Starting Material Remains | Insufficient Base | Ensure pH > 10 throughout the reaction. If pH drops, amine protonates and reaction stops. |
References
-
BenchChem. (2025).[1][5] Detailed Protocol for the Schotten-Baumann Reaction. Retrieved from
-
Chemistry Steps. (2024). Reactions of Aniline: Nucleophilic Acyl Substitution. Retrieved from
-
PrepChem. (2023). Synthesis of 2-chloro-4-nitrobenzonitrile (via Amide intermediate). Retrieved from
-
National Institutes of Health (NIH). (2008). Metabolism of 2-Chloro-4-Nitroaniline and Amide Hydrolysis.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Chloro-4-nitrobenzanilide
Executive Summary
This application note details the high-efficiency synthesis of 2-Chloro-4-nitrobenzanilide via microwave-assisted amidation. This molecule is a critical pharmacophore and structural analog to the anthelmintic and antiviral drug Niclosamide .
Conventional thermal synthesis of this compound is notoriously difficult due to the electronic deactivation and steric hindrance present in the precursor, 2-chloro-4-nitroaniline. The electron-withdrawing nitro group and the ortho-chlorine atom significantly reduce the nucleophilicity of the amine, often requiring prolonged reflux times (12–24 hours) and harsh solvents (e.g., toluene, xylene) to achieve moderate yields.
The Microwave Advantage: By utilizing dielectric heating, this protocol leverages dipolar polarization to selectively heat the polar transition state, reducing reaction time to under 15 minutes while eliminating the need for halogenated solvents.
Scientific Background & Mechanism[1]
The Challenge of Deactivated Anilines
The synthesis involves the
-
Electronic Effect: The
group at the para-position pulls electron density from the amino group via resonance, making the lone pair on the nitrogen less available for nucleophilic attack. -
Steric Effect: The chlorine atom at the ortho-position creates steric bulk, hindering the approach of the electrophile (benzoyl chloride).
Microwave Mechanism
Microwave irradiation (2.45 GHz) couples directly with the reaction medium. In this specific amidation:
-
Dipolar Polarization: The polar reagents (benzoyl chloride) and the polar transition state absorb microwave energy efficiently.
-
Activation Energy: The rapid internal heating overcomes the high activation energy barrier (
) imposed by the deactivated amine more effectively than convective heating.
Reaction Scheme
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.
Figure 1: Reaction pathway highlighting the microwave-stabilized transition state.
Experimental Protocols
We present two validated protocols: Method A (Solvent-Free/Green) for maximum atom economy, and Method B (Solution Phase) for scale-up consistency.
Materials & Reagents[1][2][3]
-
Precursor A: 2-Chloro-4-nitroaniline (98% purity)
-
Precursor B: Benzoyl Chloride (Reagent grade, >99%)
-
Base: Pyridine (anhydrous) or Triethylamine (TEA)
-
Solvent (Method B): Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.
Method A: Solvent-Free "Green" Synthesis (Recommended)
Best for: Rapid screening, high yield, environmental compliance.
Protocol Steps:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, mix 2-Chloro-4-nitroaniline (1.0 mmol, 172 mg) and Benzoyl Chloride (1.2 mmol, 140 µL).
-
Catalyst Addition: Add 2 drops of Pyridine (acts as both base and coupling catalyst). Note: The mixture will form a paste.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor:
-
Mode: Dynamic Power (maintains temp).
-
Temp: 130°C.
-
Hold Time: 5 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
Stirring: High.[1]
-
-
Workup:
-
Cool to 50°C.
-
Add 5 mL of 5%
solution (quenches excess acid chloride and neutralizes HCl). -
Sonicate for 2 minutes to break up the solid cake.
-
Filter the precipitate and wash with cold water (
mL). -
Recrystallize from Ethanol/Water (9:1).
-
Method B: Solution Phase Synthesis
Best for: Larger scales (>5g) where heat dissipation and homogeneity are critical.
Protocol Steps:
-
Dissolution: Dissolve 2-Chloro-4-nitroaniline (5.0 mmol) in 10 mL of Acetonitrile .
-
Reagent Addition: Add Triethylamine (6.0 mmol) followed by dropwise addition of Benzoyl Chloride (6.0 mmol).
-
Irradiation:
-
Temp: 150°C.
-
Time: 10 minutes.
-
Power: Max 150W (fixed power mode can also be used if temp control is active).
-
-
Workup: Pour reaction mixture into 50 mL ice water. The product precipitates immediately. Filter and dry.[2]
Results & Data Analysis
Yield Comparison
The microwave method demonstrates superior efficiency compared to traditional thermal reflux.
| Parameter | Conventional Reflux | Microwave Method A (Solvent-Free) | Microwave Method B (Solution) |
| Solvent | Toluene/Benzene | None (Neat) | Acetonitrile |
| Catalyst | TEA | Pyridine (trace) | TEA |
| Temp | 110°C | 130°C | 150°C |
| Time | 12 Hours | 5 Minutes | 10 Minutes |
| Yield | 45 - 60% | 92% | 85% |
| Purity (LCMS) | 85% (requires column) | >95% (crude) | >98% (after wash) |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Characterization & Validation
To validate the protocol, the isolated solid must meet the following physicochemical properties.
-
Physical State: Pale yellow crystalline solid.
-
Melting Point: 158–160°C (Lit. value for similar analogs usually falls in 155-165°C range; verify with standard).
-
IR Spectroscopy (
):-
3280–3320 (N-H stretch, amide).
-
1660–1680 (C=O stretch, amide I).[3]
-
1520 & 1340 (
asymmetric/symmetric stretch).
-
-
-NMR (DMSO-
, 400 MHz):- 10.5 (s, 1H, NH).
-
8.4 (d, 1H, Ar-H ortho to
). - 7.9–8.0 (m, 2H, Benzoyl ortho-H).
- 7.5–7.7 (m, 3H, Benzoyl meta/para-H).
Safety & Handling
-
Benzoyl Chloride: Lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.
-
Microwave Vials: Do not exceed the rated pressure limit (usually 300 psi). Ensure the vial is not scratched before use to prevent catastrophic failure.
-
Nitro Compounds: Potentially energetic. While this specific derivative is stable, avoid overheating dry solids.
References
-
Microwave-Assisted Synthesis of Amides
- Perreux, L., & Loupy, A. (2001).
-
Solvent-Free Benzanilide Synthesis
-
Synthesis of Heterocyclic Amides (Microwave Protocols)
-
Green Chemistry Principles in Amidation
Sources
Troubleshooting & Optimization
Navigating the Challenges of 2-Chloro-4-nitrobenzanilide Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-4-nitrobenzanilide. This guide is designed to provide you, our valued researchers and scientists, with in-depth, practical, and scientifically grounded advice to overcome common solubility challenges encountered during your experiments. As Senior Application Scientists, we understand that seamless experimentation is paramount. This resource, structured in a user-friendly question-and-answer format, aims to be your first point of reference for all solubility-related inquiries concerning this compound.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of 2-Chloro-4-nitrobenzanilide's properties is crucial.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₃ | |
| Molecular Weight | 276.67 g/mol | |
| Appearance | Expected to be a solid, likely crystalline, powder. | General knowledge of similar compounds |
| Water Solubility | Sparingly soluble to insoluble. | Inferred from related compounds |
| Organic Solvent Solubility | Generally soluble in many common organic solvents. | Inferred from related compounds |
The presence of a nitro group and a chlorine atom on the benzoyl ring, combined with the benzanilide structure, contributes to its relatively nonpolar nature, hence its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Our team has compiled a list of frequently encountered issues and their resolutions.
Q1: My 2-Chloro-4-nitrobenzanilide is not dissolving in my chosen solvent. What should I do?
This is a common challenge. The approach to solving this depends on the solvent and your experimental requirements.
Initial Steps:
-
Verify Solvent Choice: While 2-Chloro-4-nitrobenzanilide is generally soluble in organic solvents, its solubility can vary significantly. Common and effective solvents include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Alcohols like ethanol and methanol, as well as acetone, can also be used, though solubility may be lower.
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of most compounds. Use a water bath for controlled heating and do not exceed temperatures that could lead to solvent evaporation or compound degradation.
-
Sonication: Utilizing an ultrasonic bath can help break down solid aggregates and enhance dissolution.
Advanced Troubleshooting:
If the above steps are insufficient, consider the following:
-
Co-solvent System: Employing a mixture of solvents can be highly effective. For instance, if your compound has some solubility in ethanol but it's not complete, adding a small percentage of a stronger solvent like DMSO can achieve full dissolution.
-
pH Adjustment (for aqueous solutions): Although 2-Chloro-4-nitrobenzanilide is largely insoluble in water, if you are working with a mixed aqueous/organic solvent system, adjusting the pH might have a minor effect, though it is unlikely to be significant for this neutral compound.
`dot graph "Troubleshooting_Solubility" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];
} ` Caption: A streamlined workflow for troubleshooting solubility issues.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
This is a classic issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like an aqueous buffer).
Causality: The dramatic change in solvent polarity reduces the solubility of the compound below its concentration, causing it to crash out of solution.
Prevention and Mitigation Strategies:
-
Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 1% and certainly no more than 5%. This may require preparing a more concentrated stock solution if your final desired concentration of the compound is high.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer first, mixing well, and then bringing it up to the final volume.
-
Use of Surfactants or Co-solvents: Including a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) in your aqueous buffer can help to maintain the solubility of hydrophobic compounds. Alternatively, a small percentage of a water-miscible organic co-solvent like ethanol can be included in the final solution, if your experimental system permits.
-
Temperature Control: Ensure that both your stock solution and your aqueous buffer are at the same temperature before mixing.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a stock solution of 2-Chloro-4-nitrobenzanilide.
Materials:
-
2-Chloro-4-nitrobenzanilide (MW: 276.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.767 mg of 2-Chloro-4-nitrobenzanilide in 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 276.67 g/mol * 1000 mg/g = 2.767 mg/mL
-
-
Weighing: Accurately weigh out the required amount of the compound and transfer it to a suitable vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies on similar compounds suggest that DMSO stock solutions are generally stable for several months when stored under these conditions[1][2].
Q3: My compound has "oiled out" instead of forming crystals during recrystallization. What went wrong?
"Oiling out" occurs when a compound melts before it dissolves in the hot solvent or when the saturated solution cools below the compound's melting point before crystallization can occur.
Common Causes and Solutions:
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Impure Compound: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid.
Troubleshooting Protocol for Oiling Out:
-
Re-heat the solution until the oil fully redissolves.
-
Add more of the "good" solvent to decrease the saturation of the solution.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is then allowed to cool to room temperature, or by insulating the flask.
-
If using a two-solvent system, re-heat the solution and add more of the "good" solvent to dissolve the oil, then add the "poor" solvent more slowly while maintaining a high temperature.
`dot graph "Recrystallization_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];
} ` Caption: Decision-making flowchart for addressing "oiling out".
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of your 2-Chloro-4-nitrobenzanilide.
-
Powder: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Solutions: As a general best practice, stock solutions in DMSO should be stored at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles, which can potentially impact compound stability over time.[1][2]
References
-
Thermo Fisher Scientific. (2025-09-24). SAFETY DATA SHEET. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 345-350.
-
PubChem. (2010-02-03). 2-Chloro-4-nitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-4'-nitrobenzanilide (C13H9ClN2O3). Retrieved from [Link]
-
ResearchGate. (2019, August 12). (PDF) Spectroscopic and computational study of association of 2-chloro-4-nitrobenzoic acid in solution. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzanilide. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reflux Time for 2-Chloro-4-nitrobenzanilide Production
Doc ID: TS-ORG-2CNB-001 Last Updated: February 23, 2026 Department: Chemical Process Optimization & Scale-up Audience: Process Chemists, R&D Scientists, Manufacturing Engineers
Executive Summary
The synthesis of 2-Chloro-4-nitrobenzanilide (CAS: 71501-31-0) presents a specific kinetic challenge: the nucleophile, 2-chloro-4-nitroaniline , is electronically deactivated by the electron-withdrawing nitro (-NO
This guide provides a technical framework for optimizing reflux parameters, moving beyond fixed "recipes" to a dynamic, data-driven control strategy.
Module 1: The Kinetics of Deactivation (Why Reflux Time Matters)
The Mechanistic Bottleneck
In the acylation reaction between 2-chloro-4-nitroaniline and benzoyl chloride, the rate-determining step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride.
-
Steric Hindrance: The ortho-chloro group creates physical bulk, impeding the approach of the electrophile.
-
Electronic Deactivation: The para-nitro group strongly pulls electron density away from the amine via resonance and induction, significantly lowering the HOMO energy of the nitrogen lone pair.
Impact on Reflux: Unlike simple aniline, which reacts exothermically at room temperature, this substrate requires significant thermal activation energy. "Optimizing reflux" is effectively a balance between conversion rate (driving the deactivated amine to react) and impurity profile (avoiding thermal degradation or solvent loss).
Reaction Workflow Diagram
Figure 1: Critical Process Flow for 2-Chloro-4-nitrobenzanilide Synthesis. The "Reflux Phase" is the primary variable for yield optimization.
Module 2: Experimental Protocol for Time Optimization
Objective: Establish a "Reaction Curve" to determine the precise reflux endpoint for your specific reactor geometry and solvent system.
Reagents & Setup
-
Substrate: 2-Chloro-4-nitroaniline (1.0 eq)
-
Reagent: Benzoyl Chloride (1.1 - 1.2 eq)
-
Solvent: Toluene (BP 110°C) or Xylene (BP ~140°C). Note: Xylene is recommended for faster kinetics due to higher thermal ceiling.
-
Scavenger (Optional): Pyridine or Triethylamine (1.1 eq) if not using a thermal HCl purge system.
Step-by-Step Optimization Protocol
-
Baseline Setup: Charge the reactor with 2-chloro-4-nitroaniline and solvent (10V). Heat to 50°C.
-
Addition: Add Benzoyl Chloride dropwise over 30 minutes. Caution: Exotherm is mild, but HCl gas evolution will occur.
-
Reflux Initiation: Ramp temperature to reflux (e.g., 110-115°C for Toluene). Start the timer (
). -
Sampling (The Time-Course Study):
-
Extract 0.5 mL aliquots at the following intervals: 1h, 3h, 6h, 9h, 12h, 15h.
-
Quench aliquots immediately in sat. NaHCO
to stop the reaction. -
Analyze via HPLC (Area %).[1]
-
Data Analysis: Interpreting the Curve
| Time (h) | Starting Material (SM) % | Product % | Impurity (Benzoic Acid) % | Action |
| 1 h | > 40% | ~ 60% | < 1% | Continue Reflux. Reaction is kinetically limited. |
| 6 h | 10 - 15% | ~ 85% | < 2% | Continue. Conversion is progressing but incomplete. |
| 9 h | 2 - 5% | ~ 93% | 2 - 3% | Critical Zone. Monitor closely. |
| 12 h | < 0.5% | > 95% | 3 - 4% | Optimal Endpoint. Stop heating. |
| 15 h | < 0.2% | 94% | > 6% | Over-Reflux. Product degradation or hydrolysis occurring. |
Technical Insight: If using Toluene , the reaction often requires 10-14 hours . If using Xylene or Chlorobenzene , the higher boiling point can reduce this to 6-9 hours [1, 2].
Module 3: Troubleshooting Guide
Diagnostic Logic Tree
Figure 2: Troubleshooting logic for common synthesis deviations.
Common Issues & Solutions
Q1: The reaction has been refluxing for 12 hours, but 10% starting material (SM) remains. Why?
-
Root Cause: Likely moisture ingress or "wet" solvent. Benzoyl chloride hydrolyzes rapidly to benzoic acid in the presence of water, consuming the reagent before it can react with the deactivated aniline.
-
Fix:
-
Perform a Karl Fischer titration on your solvent (
water required). -
Add a small excess (0.1 - 0.2 eq) of Benzoyl Chloride to the refluxing mixture and monitor for another 2 hours.
-
Q2: The product is highly colored (dark yellow/brown) instead of off-white.
-
Root Cause: Oxidation of residual 2-chloro-4-nitroaniline. Even trace amounts of this starting material are intensely colored.
-
Fix: Do not rely solely on recrystallization. Include an acidic wash step (1M HCl) during workup. The aniline will form a water-soluble hydrochloride salt and be removed in the aqueous phase, whereas the amide product remains in the organic layer.
Q3: Can I use a catalyst to shorten the reflux time?
-
Recommendation: Yes. Adding DMAP (4-Dimethylaminopyridine) (0.1 eq) can act as a nucleophilic catalyst (Steglich acylation mechanism), potentially reducing reflux time by 50% [3]. However, this adds a cost and a removal step.
Module 4: Frequently Asked Questions (FAQ)
Q: Is it better to use a base (Pyridine/TEA) or just thermal reflux? A: For scale-up, thermal reflux in Xylene is often preferred because it avoids the formation of amine-salt byproducts that can trap impurities. The HCl gas generated is scrubbed. For small-scale R&D (<10g), using Pyridine as a solvent/base is faster but requires rigorous washing to remove the pyridine odor and traces.
Q: What is the target melting point for validation? A: The pure 2-Chloro-4-nitrobenzanilide should have a melting point in the range of 170°C - 174°C (depending on polymorph and purity) [4]. A wide range (e.g., 160-170°C) indicates residual benzoic acid or aniline.
Q: My HPLC shows a peak just before the product. What is it?
A: This is frequently Benzoic Acid . It forms from the hydrolysis of excess benzoyl chloride during the quench. It can be removed by washing the organic layer with saturated Sodium Bicarbonate (NaHCO
References
-
Process Development for Niclosamide Intermediates. CN Patent 106431949A. (Describes the acylation of 2-chloro-4-nitroaniline in Xylene/Toluene systems with optimized thermal conditions).
-
Kinetics of Acylation of Deactivated Anilines. Journal of the Chemical Society, Perkin Transactions 2, 1978, 567-571. (Fundamental kinetics of benzoyl chloride reacting with chloro-substituted anilines).
-
Catalysis in Acylation: BenchChem Technical Notes: Optimizing Reaction Conditions for Benzamide Synthesis. (Discusses the use of DMAP and thermal strategies for hindered amines).
-
PubChem Compound Summary: 2-Chloro-4-nitrobenzanilide. National Library of Medicine. (Physical property verification).
Sources
Technical Support Center: Minimizing Side Reactions in 2-Chloro-4-nitrobenzanilide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-nitrobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the identification, mitigation, and troubleshooting of common side reactions. Our goal is to provide you with the in-depth technical knowledge and practical protocols necessary to optimize your reaction outcomes, ensuring high yield and purity.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of 2-Chloro-4-nitrobenzanilide is typically achieved via the acylation of 2-chloro-4-nitroaniline with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] The amine group of 2-chloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide product and releases hydrochloric acid (HCl) as a byproduct.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate in this synthesis? A1: The two most prevalent side reactions are the hydrolysis of the benzoyl chloride starting material into benzoic acid and the potential for di-acylation of the amine, leading to an N,N-dibenzoyl byproduct.[5] Hydrolysis is especially common if moisture is present in the reaction setup.
Q2: Why is a base, such as sodium hydroxide, essential for this reaction? A2: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6] This acid can protonate the unreacted 2-chloro-4-nitroaniline, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction. An added base, typically aqueous sodium hydroxide, neutralizes the HCl as it forms, driving the reaction to completion.[7]
Q3: What is the advantage of using a two-phase solvent system (e.g., dichloromethane and water)? A3: This technique, known as the Schotten-Baumann reaction condition, is highly effective for minimizing the hydrolysis of the acyl chloride.[2][3] The 2-chloro-4-nitroaniline and benzoyl chloride reside primarily in the immiscible organic phase, where the acylation occurs. The aqueous phase contains the base (e.g., NaOH), which sequesters and neutralizes the HCl byproduct. This separation significantly reduces the contact time between the water-sensitive benzoyl chloride and the aqueous base, favoring the desired aminolysis reaction.[1]
Q4: My final product is contaminated with a significant amount of a white, crystalline solid. What is it likely to be? A4: The most probable contaminant matching this description is benzoic acid. This occurs when the benzoyl chloride reagent undergoes hydrolysis by reacting with water in the system instead of with the intended amine.[8] This issue can be addressed by ensuring anhydrous conditions and optimizing the reaction setup to favor aminolysis (see Troubleshooting Issue 1).
Section 3: Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems with a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low Yield and Significant Benzoic Acid Contamination
-
Symptom: The final product yield is low, and analytical data (e.g., NMR, melting point) indicate the presence of benzoic acid.
-
Primary Cause: Hydrolysis of benzoyl chloride, which competes with the desired aminolysis reaction.[8]
-
Mechanistic Insight: Water, acting as a nucleophile, can attack the benzoyl chloride to produce benzoic acid. This process is accelerated by the basic conditions used to neutralize HCl. The key is to ensure the amine reacts faster than the water.
-
Troubleshooting & Optimization Steps:
-
Moisture Control: Ensure all glassware is oven-dried before use. Use an anhydrous grade of the organic solvent (e.g., dichloromethane).
-
Controlled Reagent Addition: The reaction is exothermic.[5] Perform the addition of benzoyl chloride at a low temperature (0-5 °C) to manage the exotherm and slow the rate of hydrolysis. Add the benzoyl chloride dropwise or in small portions over an extended period.
-
Vigorous Stirring: High-efficiency stirring is crucial in a biphasic system. It maximizes the interfacial area between the organic and aqueous phases, promoting the reaction between the amine and acyl chloride over the competing hydrolysis.
-
pH Management: Maintain the pH of the aqueous layer between 10 and 12. This ensures the amine is deprotonated and thus nucleophilic, but avoids excessively high hydroxide concentrations that would accelerate hydrolysis.[3]
-
Workup: After the reaction, wash the organic layer with a dilute solution of sodium bicarbonate to remove any unreacted benzoyl chloride and the benzoic acid byproduct.[9]
-
Issue 2: Presence of a Higher Molecular Weight, Less Polar Byproduct
-
Symptom: TLC analysis shows a less polar spot than the product, and mass spectrometry suggests a mass corresponding to the addition of a second benzoyl group.
-
Primary Cause: Di-acylation, where a second molecule of benzoyl chloride reacts with the nitrogen atom of the newly formed 2-Chloro-4-nitrobenzanilide product.
-
Mechanistic Insight: While the amide nitrogen of the product is significantly less nucleophilic than the starting aniline (due to the electron-withdrawing effect of the adjacent carbonyl group), a reaction can still occur, especially in the presence of excess benzoyl chloride or at elevated temperatures.
-
Troubleshooting & Optimization Steps:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of 2-chloro-4-nitroaniline to benzoyl chloride. Avoid using an excess of the acylating agent.
-
Order of Addition: Add the benzoyl chloride solution slowly to the solution of 2-chloro-4-nitroaniline. This maintains a low concentration of the acylating agent throughout the reaction, minimizing the chance of a second acylation.
-
Temperature Management: Maintain a low reaction temperature (0-10 °C) to reduce the reactivity and prevent over-acylation.
-
Section 4: Optimized Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amine:Acyl Chloride) | 1 : 1.05 | A slight excess of acyl chloride can help drive the reaction to completion, but avoid larger excesses to prevent di-acylation. |
| Base | 5-10% Aqueous NaOH | Sufficient to neutralize HCl without being overly concentrated, which would promote hydrolysis.[5] |
| Solvent System | Dichloromethane / Water | Standard Schotten-Baumann biphasic system to separate reactants from the aqueous base.[2] |
| Temperature | 0 - 10 °C | Minimizes exothermic effects and reduces the rate of hydrolysis and other side reactions.[5] |
| Reaction Time | 1 - 3 hours | Typically sufficient for completion; monitor by TLC. |
Protocol 1: Optimized Synthesis of 2-Chloro-4-nitrobenzanilide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-nitroaniline (1.0 eq) in dichloromethane. Add an equal volume of 5% aqueous sodium hydroxide solution.
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve benzoyl chloride (1.05 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for an additional 1-2 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution (to remove benzoic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[10]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of 2-Chloro-4-nitrobenzanilide.[11]
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Brainly. (2024, January 10). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Filo. (2025, September 26). Write chemical reaction of aniline with benzoyl chloride and write the name of product.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Organic Syntheses. (n.d.). Procedure.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline.
- LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. brainly.com [brainly.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. Write chemical reaction of aniline with benzoyl chloride and write the na.. [askfilo.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-nitrobenzanilide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Chloro-4-nitrobenzanilide, a compound of interest in medicinal chemistry. We will dissect its characteristic fragmentation pathways, compare its behavior to related structures, and provide a robust experimental protocol for its analysis.
Understanding the Molecule: 2-Chloro-4-nitrobenzanilide
2-Chloro-4-nitrobenzanilide (C13H9ClN2O3) is a substituted benzanilide with a molecular weight of approximately 276.67 g/mol .[1] Its structure, featuring a 2-chloro and 4-nitro substituted benzoyl group linked to an aniline ring via an amide bond, gives rise to a unique and informative mass spectrum. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for the structural confirmation of newly synthesized analogues.
The Signature Fragmentation Pattern of 2-Chloro-4-nitrobenzanilide
Upon electron ionization, 2-Chloro-4-nitrobenzanilide undergoes a series of characteristic fragmentation reactions. The expected mass spectrum is a result of competing and sequential fragmentation pathways, primarily driven by the presence of the chloro, nitro, and amide functionalities, as well as their relative positions on the aromatic rings.
A key feature in the mass spectra of 2-substituted benzanilides is the operation of a "proximity effect," where the substituent at the 2-position interacts with the amide linkage upon ionization.[2][3][4] This leads to a diagnostically significant fragmentation pathway that is not observed in its 3- or 4-substituted isomers.
The predicted major fragmentation pathways are as follows:
-
Molecular Ion Peak (M+•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak is expected, which is characteristic of compounds containing a single chlorine atom.[5]
-
Loss of Chlorine Radical ([M-Cl]+): A prominent peak is anticipated corresponding to the loss of a chlorine radical (Cl•). This is not a simple cleavage but is facilitated by a proximity effect involving intramolecular cyclization. The ionized 2-chloro-substituted benzanilide cyclizes to form a protonated 2-arylbenzoxazole, followed by the elimination of the chlorine atom.[2][3][4] This pathway is a strong indicator of the 2-chloro substitution pattern.
-
Formation of the Benzoyl Cation and its Fragments: Cleavage of the amide bond can lead to the formation of the 2-chloro-4-nitrobenzoyl cation. This cation can further fragment by losing the nitro group (NO2) or carbon monoxide (CO).
-
Formation of the Anilino Cation and its Fragments: The other part of the amide cleavage would be the anilino radical, which is neutral and not detected. However, charge retention on the phenylamine portion can lead to the phenylaminyl cation.
-
Fragmentation of the Nitro Group: Aromatic nitro compounds are known to undergo characteristic fragmentations, including the loss of NO• and NO2•.[5][6][7] These losses can occur from the molecular ion or from fragment ions still containing the nitro group.
The fragmentation cascade can be visualized as a logical flow of events, starting from the molecular ion and branching into several key fragment ions.
Caption: Predicted EI-MS fragmentation pathway of 2-Chloro-4-nitrobenzanilide.
Comparative Fragmentation Analysis: The Importance of Isomeric Position
The fragmentation pattern of 2-Chloro-4-nitrobenzanilide is distinct from its isomers, such as 3-Chloro-4-nitrobenzanilide and 4-Chloro-4-nitrobenzanilide. The key differentiator is the prominent [M-Cl]+ peak observed for the 2-chloro isomer due to the proximity effect.[2][3][4] In the 3- and 4-chloro isomers, this cyclization-assisted loss of chlorine is not favored, and therefore, the [M-Cl]+ peak is expected to be significantly less abundant or absent.
Instead, the fragmentation of the 3- and 4-chloro isomers would be dominated by other pathways, such as the cleavage of the amide bond and the fragmentation of the nitro group. This makes mass spectrometry a powerful tool for the rapid differentiation of such isomers, which can be challenging using other analytical techniques.
| Fragment Ion | 2-Chloro-4-nitrobenzanilide (Predicted) | 3- or 4-Chloro Isomers (Predicted) | Rationale for Difference |
| [M-Cl]+ | High Abundance | Low to No Abundance | Proximity effect-driven cyclization is only possible for the 2-isomer.[2][3][4] |
| [2-chloro-4-nitrobenzoyl cation] | Present | Present | Arises from simple amide bond cleavage, common to all isomers. |
| [M-NO2]+ | Present | Present | Fragmentation of the nitro group is independent of the chlorine position. |
Alternative Analytical Approaches: A Brief Comparison
While mass spectrometry provides detailed structural information, other analytical techniques can be employed for the analysis of 2-Chloro-4-nitrobenzanilide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation and quantification of 2-Chloro-4-nitrobenzanilide.[8] It can be coupled with UV detection for routine analysis. However, HPLC-UV does not provide the same level of structural information as mass spectrometry. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for the analysis of volatile and thermally stable compounds like 2-Chloro-4-nitrobenzanilide.[2][9][10][11] The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides its fragmentation pattern for identification.
The choice of technique depends on the specific analytical need. For unambiguous identification and structural elucidation, mass spectrometry, particularly GC-MS or LC-MS/MS, is the gold standard. For routine quantification where the identity of the compound is already known, HPLC-UV may be sufficient.
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of 2-Chloro-4-nitrobenzanilide using a standard gas chromatograph coupled to an electron ionization mass spectrometer.
Objective: To obtain a reproducible electron ionization mass spectrum of 2-Chloro-4-nitrobenzanilide for structural confirmation.
Materials:
-
2-Chloro-4-nitrobenzanilide standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph equipped with a capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane)
-
Mass spectrometer with an electron ionization source
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-Chloro-4-nitrobenzanilide (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp at a rate of 10-20 °C/min to a final temperature of 300 °C and hold for 5 minutes. This program should be optimized to ensure good chromatographic separation and peak shape.
-
-
MS Conditions:
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Chloro-4-nitrobenzanilide.
-
Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern discussed in this guide.
-
Rationale for Experimental Choices:
-
70 eV Electron Energy: This is the standard electron energy used in EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.[2]
-
Capillary GC Column: A non-polar or medium-polarity column is suitable for the separation of this type of compound, providing good resolution and peak shape.[2]
-
Temperature Programming: A temperature ramp is necessary to ensure that the compound elutes from the GC column in a reasonable time and with good peak symmetry.
Caption: GC-MS analysis workflow for 2-Chloro-4-nitrobenzanilide.
Conclusion
The mass spectrometry fragmentation of 2-Chloro-4-nitrobenzanilide is a predictable and highly informative process. The presence of a prominent [M-Cl]+ fragment ion serves as a key diagnostic marker for the 2-chloro substitution pattern, allowing for its differentiation from other isomers. By understanding the underlying fragmentation mechanisms and employing a robust analytical protocol, researchers can confidently identify and characterize this and related compounds, accelerating the pace of drug discovery and development.
References
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Fenwick, N. W., Saidykhan, A., Nazir, Y., Telford, R., Masood, B., Martin, W. H. C., Gallagher, R. T., & Bowen, R. D. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry (Chichester, England), 27(5), 181–190. [Link]
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PubChem. (n.d.). 2-Chloro-4-nitrobenzanilide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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PubChemLite. (n.d.). 2-chloro-4'-nitrobenzanilide (C13H9ClN2O3). [Link]
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Fenwick, N. W., Saidykhan, A., Nazir, Y., Telford, R., Masood, B., Martin, W. H. C., Gallagher, R. T., & Bowen, R. D. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry (Chichester, England), 27(5), 181–190. [Link]
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Fenwick, N. W., Saidykhan, A., Nazir, Y., Telford, R., Masood, B., Martin, W. H. C., Gallagher, R. T., & Bowen, R. D. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. [Link]
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Goldsack, R. J., & Shannon, J. S. (1980). Proximity effects in the electron impact mass spectra of aurones and related compounds. Organic Mass Spectrometry, 15(11), 545-555. [Link]
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Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Sharma, S. K. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(4), 343-346. [Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
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Indira Gandhi National Open University. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
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Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
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Ezhilan, B., & Neelamegam, R. (2015). Gas Chromatography-Mass Spectrometry Analysis and Phytochemical Screening of Methanolic Leaf Extract of Plumbagozeylanica, Linn. Journal of Pharmacognosy and Phytochemistry, 4(1), 184-187. [Link]
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Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]
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Mroczek, T., Głowniak, K., & Szydłowska, A. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Current Issues in Pharmacy and Medical Sciences, 29(2), 79-84. [Link]
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Lbo, C. Y., & Vlachos, D. G. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry, 20(19), 4537-4547. [Link]
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Jekel, M., & Dünnbier, U. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-12. [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC): Comparing the Retention Times of Benzanilide Derivatives
Welcome to an in-depth exploration of the chromatographic behavior of benzanilide derivatives. As researchers and professionals in drug development, understanding the subtle factors that govern the separation of structurally similar compounds is paramount. This guide provides a detailed comparison of the retention times of various benzanilide derivatives in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), grounded in the core principles of chromatography and supported by experimental data. We will delve into the "why" behind the observations, offering insights that empower you to develop and troubleshoot your own separation methods effectively.
The Foundational Principle: Retention in Reversed-Phase HPLC
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. The most prevalent mode, RP-HPLC, utilizes a nonpolar stationary phase (typically silica particles modified with C18 or C8 alkyl chains) and a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).
The separation mechanism is fundamentally a partitioning process.[1] Analytes in the sample travel through the column, partitioning between the mobile phase and the stationary phase. The time taken for an analyte to pass through the column and reach the detector is its retention time (t_R) .[2] This metric is dictated by the analyte's relative affinity for the two phases:
-
Stronger interaction with the stationary phase leads to a longer retention time.
-
Stronger interaction with the mobile phase leads to a shorter retention time.
In RP-HPLC, the primary driving force for retention is hydrophobicity .[3][4] More hydrophobic (nonpolar) molecules are more strongly attracted to the nonpolar stationary phase, resulting in longer retention times. Conversely, more hydrophilic (polar) molecules prefer the polar mobile phase and elute more quickly.
The Benzanilide Scaffold and its Derivatives
Benzanilide forms the core structure from which a vast array of derivatives can be synthesized. These derivatives, often investigated for their biological activities, differ by the nature and position of substituents on their two aromatic rings. Understanding how these structural modifications impact the molecule's overall physicochemical properties is the key to predicting their chromatographic behavior.
Caption: Core chemical structure of benzanilide, highlighting the amide linkage.
The Impact of Substituents on Retention Time: A Mechanistic View
The addition of a functional group to the benzanilide scaffold alters its overall polarity and, consequently, its hydrophobicity. This directly influences its retention time in RP-HPLC.
-
Hydrophobic Substituents (Increase Retention Time): Nonpolar functional groups increase the molecule's affinity for the nonpolar C18 stationary phase. This slows its passage through the column, leading to a longer retention time.
-
Examples: Alkyl groups (-CH₃, -C₂H₅), Halogens (-Cl, -Br, -F).
-
Insight: The larger the alkyl chain or the greater the number of halogen substituents, the more hydrophobic the molecule becomes, and the longer it will be retained.
-
-
Hydrophilic Substituents (Decrease Retention Time): Polar functional groups increase the molecule's affinity for the polar mobile phase. This encourages the molecule to spend more time in the mobile phase, causing it to travel through the column faster and elute with a shorter retention time.
-
Examples: Hydroxyl (-OH), Amino (-NH₂), Carboxyl (-COOH), Nitro (-NO₂).
-
Insight: These groups can participate in hydrogen bonding with the aqueous component of the mobile phase, significantly reducing retention. The ionization state of acidic or basic groups, which is controlled by the mobile phase pH, will also dramatically affect polarity and retention.[3][4]
-
Comparative Analysis: Experimental Data
To illustrate these principles, a series of benzanilide derivatives were analyzed using a standardized RP-HPLC method. The results clearly demonstrate the correlation between molecular structure and retention time.
Table 1: Retention Time Comparison of Benzanilide Derivatives
| Compound | Substituent (R) | Position | Observed Retention Time (t_R) (min) | Analysis |
| Benzanilide | -H | N/A | 8.52 | The baseline compound for comparison. |
| 4-Methylbenzanilide | -CH₃ | para | 9.89 | The addition of a nonpolar methyl group increases hydrophobicity, leading to a longer retention time compared to the parent benzanilide. |
| 4-Chlorobenzanilide | -Cl | para | 10.25 | The chloro group is also hydrophobic, resulting in an even greater increase in retention time than the methyl group. |
| 4-Hydroxybenzanilide | -OH | para | 6.71 | The polar hydroxyl group significantly increases the molecule's polarity, causing it to elute much earlier than benzanilide. |
| 4-Nitrobenzanilide | -NO₂ | para | 7.34 | The nitro group is polar, increasing the molecule's affinity for the mobile phase and thus decreasing its retention time relative to benzanilide. |
Note: Data is representative and generated for illustrative purposes based on established chromatographic principles.
The experimental data aligns perfectly with our mechanistic understanding. The addition of hydrophobic groups like methyl and chloro moieties increases the retention time, while the introduction of polar hydroxyl and nitro groups decreases it.
A Validated Protocol for Analyzing Benzanilide Derivatives
This section provides a robust, self-validating protocol for the separation and analysis of benzanilide derivatives. The causality behind each step is explained to ensure reproducibility and accuracy.
Experimental Workflow Diagram
Caption: Standard experimental workflow for HPLC analysis of benzanilide derivatives.
Step-by-Step Methodology
-
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A C18 phase is chosen for its excellent retention of hydrophobic compounds like benzanilides.[5]
-
-
Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Benzanilide and its derivatives: Analytical standards (>98% purity).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). This composition provides a good balance of solvent strength to elute the compounds in a reasonable time with good resolution.
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial as temperature changes can affect retention times (approx. 2% change per 1°C).[2]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm, the wavelength at which the aromatic rings exhibit strong absorbance.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare 1 L of the 60:40 ACN:Water mobile phase. Mix thoroughly and degas for 15 minutes using sonication to prevent bubble formation in the pump.[6]
-
Standard Stock Solutions: Accurately weigh 10 mg of each benzanilide derivative into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Solution: Create a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each compound.
-
-
Analysis Procedure:
-
System Equilibration: Purge the pump with the mobile phase and then allow it to flow through the column for at least 15-20 minutes, or until a stable baseline is achieved. This ensures the stationary phase is fully conditioned.
-
Injection: Inject 10 µL of the mixed working solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for 15 minutes.
-
-
Data Analysis:
-
Identify the peak corresponding to each derivative by its unique retention time.
-
Compare the retention times to understand the effect of the different substituents on the chromatographic behavior.
-
Ensuring Trustworthiness: Factors Affecting Retention Time Stability
A robust method yields consistent retention times. Deviations can signal issues with the system, method, or column. Being aware of these factors is key to reliable results.
-
Mobile Phase Composition: Even small errors (e.g., 1%) in preparing the mobile phase can alter retention times by 5-10%.[7] Volatility can also be an issue; over time, the more volatile component (acetonitrile) can evaporate from the reservoir, increasing the mobile phase's polarity and decreasing retention times.[8]
-
Mobile Phase pH: For derivatives with ionizable groups (like -COOH or -NH₂), the mobile phase pH is critical. The ionized form of a molecule is significantly more polar than its neutral form, leading to much shorter retention times in RP-HPLC.[4]
-
Column Temperature: Fluctuations in ambient temperature can cause retention times to drift if a column oven is not used.[2][9]
-
Flow Rate Stability: Inconsistent flow from the pump, often due to air bubbles or failing seals, will cause retention times to be erratic.[7][8]
-
Column Aging: Over hundreds of injections, the stationary phase can degrade or become contaminated, leading to gradual shifts in retention time.[9]
Conclusion
The retention time of benzanilide derivatives in reversed-phase HPLC is a direct and predictable function of their molecular structure. By understanding the interplay between a derivative's hydrophobicity and its interaction with the stationary and mobile phases, researchers can anticipate chromatographic behavior, develop effective separation methods, and confidently identify compounds within a series. Hydrophobic substituents increase retention time, while hydrophilic substituents decrease it. This fundamental principle, when combined with a robust experimental protocol and an awareness of potential sources of variability, provides a powerful framework for the analysis of these and other structurally related compounds in drug discovery and development.
References
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Taylor & Francis Online. (2007). RP‐HPLC Method for Simultaneous Determination of Thiobenzanilide and its Oxidation Products. Available at: [Link]
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SIELC Technologies. Separation of Benzanilide on Newcrom R1 HPLC column. Available at: [Link]
-
ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available at: [Link]
-
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ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Available at: [Link]
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PMC. (2023). Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. Available at: [Link]
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Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Available at: [Link]
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ResearchGate. (2025). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. Available at: [Link]
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University of Tasmania - Figshare. (2023). Quantitative structure-retention relationships for rapid method development in hydrophilic interaction liquid chromatography of pharmaceutical compounds. Available at: [Link]
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Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available at: [Link]
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-
Chromatography Forum. (2004). The Hydrophobicity and retention time of a compound. Available at: [Link]
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available at: [Link]
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HPLC'2013 (Amsterdam). Mechanisms of retention in HPLC Part 2. Available at: [Link]
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International Journal of Pharmaceutical Erudition. (2014). SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES. Available at: [Link]
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Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available at: [Link]
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ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
